molecular formula C16H11NS B13821177 2-Methylphenanthro[2,1-d]thiazole CAS No. 21917-91-9

2-Methylphenanthro[2,1-d]thiazole

Cat. No.: B13821177
CAS No.: 21917-91-9
M. Wt: 249.3 g/mol
InChI Key: ZPYGSEZNEZRJCM-UHFFFAOYSA-N
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Description

2-Methylphenanthro[2,1-d]thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylphenanthro[2,1-d]thiazole can be synthesized through the oxidative cyclization of 2-thioacetylaminophenanthrene . This process involves the use of oxidizing agents to facilitate the cyclization reaction, forming the thiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidative cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methylphenanthro[2,1-d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-Methylphenanthro[2,1-d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylphenanthro[2,1-d]thiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic ring structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets. These interactions can modulate enzymatic activities and receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

    Phenanthro[2,1-d]thiazole: Lacks the methyl group at position 2.

    2-Phenylthiazole: Contains a phenyl group instead of the phenanthrene moiety.

    Benzothiazole: A simpler structure with a benzene ring fused to a thiazole ring.

Uniqueness: 2-Methylphenanthro[2,1-d]thiazole is unique due to the presence of the phenanthrene moiety, which enhances its aromaticity and potential for π-π interactions. This structural feature distinguishes it from other thiazole derivatives and contributes to its unique chemical and biological properties .

Properties

CAS No.

21917-91-9

Molecular Formula

C16H11NS

Molecular Weight

249.3 g/mol

IUPAC Name

2-methylnaphtho[1,2-g][1,3]benzothiazole

InChI

InChI=1S/C16H11NS/c1-10-17-15-9-8-13-12-5-3-2-4-11(12)6-7-14(13)16(15)18-10/h2-9H,1H3

InChI Key

ZPYGSEZNEZRJCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

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